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Compound of Interest

Compound Name: Z-L-Val-OH

Cat. No.: B554326

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Z-L-
Valine-OH (N-Benzyloxycarbonyl-L-valine), a critical building block in peptide synthesis and
drug development. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
these analytical techniques.

Spectroscopic Data Summary

The empirical formula for Z-L-Valine-OH is C13H17NOas, and its molecular weight is 251.28
g/mol .[1] Its unique structure gives rise to a characteristic spectroscopic fingerprint, which is
invaluable for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Z-L-Valine-OH in solution.
'H NMR Data

The proton NMR spectrum of Z-L-Valine-OH exhibits characteristic signals corresponding to the
protons of the valine residue and the benzyloxycarbonyl protecting group.[2] The aromatic
protons of the benzyl group typically appear in the downfield region, while the aliphatic protons
of the valine moiety are found in the upfield region.
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Proton Chemical Shift (8) ppm Multiplicity
Phenyl (CeHs) ~7.35 Multiplet
Benzyl (CHz) ~5.11 Singlet
0-CH (Valine) ~4.28 Doublet
B-CH (Vvaline) ~2.15 Multiplet
y-CHs (Valine) ~0.95 Doublet
NH ~5.3 Doublet
OH (Carboxylic Acid) Broad Signal Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

13C NMR Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Chemical Shift (&) ppm
Carbonyl (C=0, Carboxylic Acid) ~175

Carbonyl (C=0, Carbamate) ~157

Aromatic (CeH5s) ~128-136

Benzyl (CH2) ~67

o-CH (Valine) ~60

B-CH (Vvaline) ~31

y-CHs (Valine) ~19, ~18

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.
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Infrared (IR) Spectroscopy

The IR spectrum of Z-L-Valine-OH displays characteristic absorption bands for its key
functional groups, including the N-H and C=0 bonds of the carbamate and the carboxylic acid,
as well as the aromatic C-H bonds.[2]

Functional Group Vibrational Mode *Wavenumber (cm™?) **
O-H (Carboxylic Acid) Stretching 3300-2500 (broad)

N-H (Carbamate) Stretching ~3300

C-H (Aromatic) Stretching ~3100-3000

C-H (Aliphatic) Stretching ~2960

C=0 (Carboxylic Acid) Stretching ~1715

C=0 (Carbamate) Stretching ~1690

C=C (Aromatic) Stretching ~1600, ~1495

N-H (Carbamate) Bending ~1530

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Z-L-
Valine-OH. The mass spectrum typically shows the molecular ion peak [M]* or related adducts,
along with characteristic fragment ions.

m/z Relative Intensity Assignment

251 Moderate [M]* (Molecular lon)
162 High [M - CeHsCH20]*

108 High [CeHsCH20H]*

91 Very High [C7H7]* (Tropylium ion)

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of organic compounds
like Z-L-Valine-OH.

NMR Spectroscopy (*H and **C)

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

Instrumentation: The data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected proton chemical shift range, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify
the spectrum. A larger number of scans is usually required due to the low natural abundance
of 13C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,
and baseline corrected. The chemical shifts are referenced to an internal standard, typically
tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound can be analyzed
directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet
can be prepared by grinding the sample with potassium bromide and pressing it into a thin
disk.

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for
pellets) is first recorded. Then, the sample spectrum is acquired. The instrument records an
interferogram, which is then Fourier transformed to produce the final IR spectrum.

Data Processing: The final spectrum is typically displayed as transmittance or absorbance
versus wavenumber (cm~1).
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Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or
Liquid Chromatography (LC-MS).[3] For direct infusion, the sample is dissolved in a suitable
volatile solvent.

« lonization: Electron lonization (EI) or a soft ionization technique like Electrospray lonization
(ESI) can be used. El often leads to extensive fragmentation, providing structural
information, while ESI typically yields the molecular ion.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows and relationships in the spectroscopic
analysis of Z-L-Valine-OH.
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Sample Preparation

Z-L-Valine-OH Sample
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Spectroscopic Analysis
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General experimental workflow for spectroscopic analysis.
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Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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